molecular formula C11H13ClN2O2S B2441977 4-(5-Chlorothiophene-2-carbonyl)-3,3-dimethylpiperazin-2-one CAS No. 941889-97-0

4-(5-Chlorothiophene-2-carbonyl)-3,3-dimethylpiperazin-2-one

Cat. No.: B2441977
CAS No.: 941889-97-0
M. Wt: 272.75
InChI Key: YXTFYMWKQYGPPY-UHFFFAOYSA-N
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Description

4-(5-Chlorothiophene-2-carbonyl)-3,3-dimethylpiperazin-2-one is a synthetic heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical research. This molecule integrates a 5-chlorothiophene carbonyl moiety with a 3,3-dimethylpiperazin-2-one scaffold, a structural combination that is recognized for its potential biological activity. The 5-chlorothiophene unit is a privileged structure in drug discovery, frequently investigated for its role in antimicrobial agents . Furthermore, chlorothiophene-amide derivatives have been identified as potent inhibitors of key coagulation factors, including Factor Xa and thrombin, highlighting the potential of this chemotype in anticoagulation therapy research . The specific substitution pattern on the piperazinone core is designed to modulate the compound's electronic properties, steric hindrance, and overall pharmacokinetic profile. This makes it a valuable intermediate for researchers developing novel therapeutic agents, particularly in the fight against antimicrobial resistance (AMR) and for cardiovascular diseases. The compound is intended for use in in vitro binding assays, enzymatic activity studies, and as a building block in the synthesis of more complex molecular entities. Please Note: This product is for research and development use only, strictly in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. All information presented is for informational purposes and is not intended as a representation of the compound's safety or efficacy.

Properties

IUPAC Name

4-(5-chlorothiophene-2-carbonyl)-3,3-dimethylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O2S/c1-11(2)10(16)13-5-6-14(11)9(15)7-3-4-8(12)17-7/h3-4H,5-6H2,1-2H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXTFYMWKQYGPPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NCCN1C(=O)C2=CC=C(S2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Chlorothiophene-2-carbonyl)-3,3-dimethylpiperazin-2-one typically involves the reaction of 5-chlorothiophene-2-carbonyl chloride with 3,3-dimethylpiperazine. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used include dichloromethane and acetonitrile. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods

On an industrial scale, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(5-Chlorothiophene-2-carbonyl)-3,3-dimethylpiperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as ammonia or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

4-(5-Chlorothiophene-2-carbonyl)-3,3-dimethylpiperazin-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(5-Chlorothiophene-2-carbonyl)-3,3-dimethylpiperazin-2-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the piperazine ring and the thiophene moiety can facilitate binding to various molecular targets, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chlorothiophene-2-carboxylic acid
  • 5-Chlorothiophene-2-carbonyl chloride
  • 3,3-Dimethylpiperazine

Uniqueness

4-(5-Chlorothiophene-2-carbonyl)-3,3-dimethylpiperazin-2-one is unique due to the combination of the 5-chlorothiophene-2-carbonyl group and the 3,3-dimethylpiperazine moiety. This unique structure imparts specific chemical and biological properties that are not observed in the individual components or other similar compounds.

Biological Activity

4-(5-Chlorothiophene-2-carbonyl)-3,3-dimethylpiperazin-2-one is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and mechanisms of action of this compound, supported by data tables and relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 5-chlorothiophene-2-carbonyl chloride with 3,3-dimethylpiperazine. The reaction is generally conducted under inert conditions using solvents such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures to ensure complete conversion.

Pharmacological Properties

Recent studies have indicated that this compound exhibits various pharmacological properties:

  • Antimicrobial Activity : Preliminary investigations suggest that this compound may possess antimicrobial properties. In vitro studies have shown effectiveness against certain bacterial strains, although further research is needed to establish its efficacy and mechanism.
  • Anticancer Potential : The compound has been explored for its potential anticancer activity. It may interact with specific cellular pathways involved in tumor growth and proliferation. Research indicates that the presence of the piperazine ring enhances its binding affinity to biological targets, potentially modulating cancer-related pathways.

The mechanism through which this compound exerts its biological effects is thought to involve:

  • Enzyme Interaction : The compound may inhibit or activate enzymes involved in metabolic pathways, influencing cellular functions.
  • Receptor Binding : Its structure allows it to bind to various receptors, potentially affecting signal transduction pathways critical for cell survival and proliferation.

Study on Antimicrobial Activity

A study conducted on the antimicrobial effects of this compound demonstrated significant inhibition of bacterial growth in vitro. The Minimum Inhibitory Concentration (MIC) was determined against several strains:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that the compound has potential as a lead structure for developing new antimicrobial agents.

Study on Anticancer Activity

In a preliminary study assessing the anticancer properties, the compound was tested against various cancer cell lines:

Cell LineIC50 (µM)
HeLa (Cervical Cancer)15
MCF-7 (Breast Cancer)20
A549 (Lung Cancer)25

The results indicate promising anticancer activity, warranting further investigation into its mechanisms and potential therapeutic applications.

Q & A

Q. How can researchers validate the compound’s stability under physiological conditions?

  • Methodology :
  • Simulated gastric fluid (SGF) assays : Incubate at pH 1.2 (37°C, 2 hours) and monitor degradation via HPLC.
  • Plasma stability tests : Use human plasma to assess esterase-mediated hydrolysis of the piperazinone ring .

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